molecular formula C16H13NO3 B13855492 2-(2-Methoxyphenoxy)-6-quinolinol CAS No. 623147-04-6

2-(2-Methoxyphenoxy)-6-quinolinol

Cat. No.: B13855492
CAS No.: 623147-04-6
M. Wt: 267.28 g/mol
InChI Key: SKABMSAHXREDBI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-6-quinolinol is an organic compound that features a quinoline ring substituted with a 2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-6-quinolinol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 6-chloroquinoline.

    Formation of 2-(2-Methoxyphenoxy)quinoline: The 2-methoxyphenol is reacted with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to form 2-(2-methoxyphenoxy)quinoline.

    Hydroxylation: The 2-(2-methoxyphenoxy)quinoline is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-6-quinolinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-6-quinolinol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-6-quinolinol involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with cellular signaling pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)quinoline: Lacks the hydroxyl group at the 6-position.

    6-Hydroxyquinoline: Lacks the 2-methoxyphenoxy group.

    2-Methoxyphenol: Lacks the quinoline ring.

Uniqueness

2-(2-Methoxyphenoxy)-6-quinolinol is unique due to the presence of both the 2-methoxyphenoxy group and the hydroxyl group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.

Properties

CAS No.

623147-04-6

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(2-methoxyphenoxy)quinolin-6-ol

InChI

InChI=1S/C16H13NO3/c1-19-14-4-2-3-5-15(14)20-16-9-6-11-10-12(18)7-8-13(11)17-16/h2-10,18H,1H3

InChI Key

SKABMSAHXREDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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